molecular formula C28H23N3O4S2 B2375853 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 391896-79-0

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2375853
CAS No.: 391896-79-0
M. Wt: 529.63
InChI Key: QQMFMXSEZAJCPP-RELWKKBWSA-N
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Description

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C28H23N3O4S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Spectral Analysis : The synthesis and spectral analysis of related compounds have been explored in several studies. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which involved reactions with benzenesulfonyl chloride and ethyl isonipecotate (Khalid et al., 2016).

  • Antibacterial Studies : Some derivatives have been tested for their antibacterial properties. In the study by Patel and Agravat (2007), new pyridine derivatives, including benzothiazole and piperazine elements, were synthesized and demonstrated considerable antibacterial activity (Patel & Agravat, 2007).

  • Antimicrobial and Antifungal Activities : Compounds with similar structures have shown significant antimicrobial and antifungal activities. This is exemplified in studies like that of Merugu et al. (2010), where piperidine-containing pyrimidine imines and thiazolidinones were synthesized and tested for their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. Shirani et al. (2021) synthesized benzothiazolopyridine compounds and conducted molecular docking studies on estrogen and progesterone receptors, which could have implications in breast cancer research (Shirani et al., 2021).

  • Antiproliferative Effects : Studies like that of Kumar et al. (2014) have synthesized and evaluated the antiproliferative effect of 4-thiazolidinone, pyridine, and piperazine-based conjugates on human leukemic cells, highlighting potential applications in cancer treatment (Kumar et al., 2014).

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-piperidin-1-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S2/c29-19-22(27-30-25-6-2-3-7-26(25)36-27)18-20-8-12-23(13-9-20)35-28(32)21-10-14-24(15-11-21)37(33,34)31-16-4-1-5-17-31/h2-3,6-15,18H,1,4-5,16-17H2/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFMXSEZAJCPP-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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